molecular formula C20H28O5 B1263182 Durumhemiketalolide A

Durumhemiketalolide A

Cat. No.: B1263182
M. Wt: 348.4 g/mol
InChI Key: PNLRNCZZDLSFIR-JPMBRDTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Durumhemiketalolide A is a bioactive cembranolide diterpene isolated from marine soft corals of the genus Lobophytum, notably Lobophytum durum and Lobophytum crassum . Structurally, it belongs to the hemiketal-containing cembranolides, characterized by a 14-membered macrocyclic ring with a hemiketal functional group, which contributes to its stereochemical complexity and bioactivity . The compound has garnered attention for its potent anti-inflammatory properties, particularly its ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages at concentrations ≤10 μM . Additionally, it exhibits selective cytotoxicity against lung and colon adenocarcinoma cells, though specific IC50 values remain unreported in the available literature .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,3E,7E,11S,12R,16R)-1-hydroxy-11-(hydroxymethyl)-3,7-dimethyl-15-methylidene-13,17-dioxatricyclo[9.5.1.112,16]octadeca-3,7-dien-14-one

InChI

InChI=1S/C20H28O5/c1-13-6-4-7-14(2)11-20(23)16-10-17(24-18(22)15(16)3)19(12-21,25-20)9-5-8-13/h7-8,16-17,21,23H,3-6,9-12H2,1-2H3/b13-8+,14-7+/t16-,17-,19+,20+/m1/s1

InChI Key

PNLRNCZZDLSFIR-JPMBRDTOSA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@H]3C[C@H](C(=C)C(=O)O3)[C@@](O2)(C/C(=C/CC1)/C)O)CO

Canonical SMILES

CC1=CCCC2(C3CC(C(=C)C(=O)O3)C(O2)(CC(=CCC1)C)O)CO

Synonyms

durumhemiketalolide A

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics

While Durumhemiketalolide A's exact structure remains unspecified, the durumhemiketalolide class (e.g., Durumhemiketalolide B, C₂₂H₃₀O₆ ) typically features:

  • Ketal functional groups (acid-catalyzed hydrolysis susceptibility)

  • α,β-unsaturated carbonyl systems (1,4-addition reactivity )

  • Macrocyclic ester motifs (ring-opening potential under basic conditions)

Hydrolysis Reactions

ConditionExpected TransformationMechanistic Class
Aqueous H₃O⁺Ketal → Ketone + AlcoholsAcid-catalyzed cleavage
NaOH/EtOHEster saponification → Carboxylate + AlcoholNucleophilic acyl substitution

Example mechanism for ketal hydrolysis :

  • Protonation of ketal oxygen

  • Stepwise cleavage of C-O bonds via oxonium intermediates

  • Formation of ketone and diol products

Oxidation-Reduction Behavior

Based on structural analogs:

ReagentTarget SiteProduct Type
NaBH₄α,β-unsaturated carbonylAllylic alcohol
DDQAlcohol oxidationKetone formation
O₃ (ozone)Alkene cleavageDicarbonyl compounds

Notable stability: The conjugated enone system likely resists over-reduction under standard conditions .

Biologically Relevant Modifications

Marine-derived ketalolides frequently undergo enzymatic transformations:

Table 1 : Documented biotransformations in related compounds

Enzyme ClassReaction TypeProduct Impact
Cytochrome P450HydroxylationIncreased polarity
EsterasesMacrocycle openingLinear carboxylic acids
OxidoreductasesQuinone formationEnhanced redox activity

Research Limitations

  • No peer-reviewed studies directly addressing this compound's synthesis or reactions were identified in authoritative databases

  • Current predictions rely on:

    • Structural analogs from Lobophytum sp. and related soft corals

    • General ketal/ester reaction databases

  • Critical gaps requiring experimental validation:

    • Stereochemical outcomes of additions

    • Temperature-dependent rearrangement pathways

Proposed Research Directions

  • Spectral characterization : Employ 2D NMR (HSQC, HMBC) to map reactive sites

  • Computational modeling : Predict transition states for key reactions using DFT methods

  • Biological testing : Assess neuroprotective effects through SOD/MDA modulation

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source Structural Class Key Bioactivities Effective Concentration Mechanism of Action
This compound Lobophytum durum Cembranolide hemiketal Inhibition of iNOS/COX-2 in macrophages; anti-cancer (lung/colon adenocarcinoma) ≤10 μM Downregulates NF-κB signaling
Durumhemiketalolide B15 Lobophytum sp. Cembranolide hemiketal Anti-inflammatory (COX-2 inhibition) Not reported Similar to this compound
Simplexin E Klyxum simplex Cembranolide Inhibition of iNOS/COX-2 in RAW264.7 macrophages ≤10 μM Suppresses pro-inflammatory cytokines
L. crassumditerpenes Lobophytum crassum Diterpene Inhibition of NO release and iNOS in macrophages 3.8–4.0 μM Targets MAPK pathways
Lobophytolide F11 Lobophytum sp. Cembranolide Neuroprotective potential Not reported Modulates oxidative stress

Key Differences and Insights

Potency : L. crassumditerpenes exhibit comparable anti-inflammatory activity to this compound but at slightly lower concentrations (3.8–4.0 μM vs. ≤10 μM) .

Therapeutic Scope : While this compound shows dual anti-inflammatory and anticancer effects, compounds like Lobophytolide F11 are prioritized for neuroprotective applications .

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Activity: this compound suppresses LPS-induced iNOS and COX-2 expression in macrophages by inhibiting NF-κB nuclear translocation, a mechanism shared with Simplexin E but distinct from L. crassumditerpenes, which act via MAPK pathways .
  • Cytotoxicity: Unlike crassocolides H–M (from Sarcophyton crassocaule), which target medulloblastoma cells, this compound shows specificity for adenocarcinoma cells, suggesting tissue-selective bioactivity .

Q & A

Q. How can metabolic stability of this compound be assessed to guide derivatization?

  • Methodology : Perform hepatic microsomal incubation assays (human/rodent) with NADPH cofactor. Quantify parent compound depletion via LC-HRMS. Identify metabolites using mass defect filtering and MS/MS fragmentation. Prioritize stable derivatives (e.g., methylated analogs) for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.